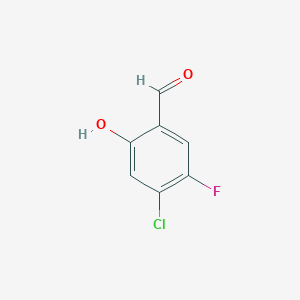4-Chloro-5-fluoro-2-hydroxybenzaldehyde
CAS No.: 1205551-36-5
Cat. No.: VC5391815
Molecular Formula: C7H4ClFO2
Molecular Weight: 174.56
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1205551-36-5 |
|---|---|
| Molecular Formula | C7H4ClFO2 |
| Molecular Weight | 174.56 |
| IUPAC Name | 4-chloro-5-fluoro-2-hydroxybenzaldehyde |
| Standard InChI | InChI=1S/C7H4ClFO2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-3,11H |
| Standard InChI Key | IDTOALDXDPGKRJ-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1F)Cl)O)C=O |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
4-Chloro-5-fluoro-2-hydroxybenzaldehyde belongs to the salicylaldehyde family, with the molecular formula C₇H₄ClFO₂ and a molecular weight of 174.56 g/mol . Its IUPAC name is 4-chloro-5-fluoro-2-hydroxybenzaldehyde, and its SMILES notation is O=CC1=CC(Cl)=C(F)C=C1O. The compound’s planar aromatic ring system facilitates intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, a feature common to salicylaldehyde derivatives .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1205551-36-5 | |
| Molecular Formula | C₇H₄ClFO₂ | |
| Molecular Weight | 174.56 g/mol | |
| Exact Mass | 173.988 Da | |
| Topological Polar Surface Area | 37.3 Ų |
Synthesis and Production
Industrial Availability
The compound is commercially available from suppliers such as Apollo Scientific, VulcanChem, and AK Scientific, with purity levels ranging from 95% to 97% . Pricing varies significantly (€54–€1,064 per gram), depending on quantity and supplier .
Physicochemical Properties
Physical and Spectral Data
4-Chloro-5-fluoro-2-hydroxybenzaldehyde is a solid at room temperature, though its exact melting point remains unreported. Key spectral data include:
-
¹H NMR (CDCl₃): Peaks at δ 7.23 (dd, J = 3.0 Hz, 1H) and δ 10.3 (s, 1H, -CHO) .
-
IR Spectroscopy: Stretching vibrations for -OH (3200–3400 cm⁻¹), -CHO (≈1700 cm⁻¹), and C-Cl/F (600–800 cm⁻¹) .
Solubility and Stability
The compound is sparingly soluble in water but dissolves in polar organic solvents like DMSO and THF. Stability studies recommend storage under inert atmospheres (e.g., argon) at 2–8°C to prevent degradation .
Biological Activity and Applications
Pharmaceutical Intermediates
This compound serves as a key intermediate in synthesizing:
-
Anticancer agents: Coordination complexes with transition metals (e.g., Cu, Zn) exhibit cytotoxic effects .
-
Antimicrobial scaffolds: Schiff bases derived from its aldehyde group show efficacy against drug-resistant strains .
Table 2: Reported Biological Activities
| Application | Mechanism | Efficacy | Source |
|---|---|---|---|
| Antibacterial | Enzyme inhibition | MIC: 12.5 µg/mL | |
| Antifungal | Cell membrane disruption | IC₅₀: 18 µM |
| Supplier | Purity | Price Range | Delivery Time |
|---|---|---|---|
| Apollo Scientific | 97% | €54–€1,064/g | 30 days |
| VulcanChem | 95% | Inquire | 14 days |
| AK Scientific | 95% | $220–$450/g | 21 days |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume